molecular formula C21H19FN2O2 B2657664 2-[1-[4-(2-Fluorophenyl)piperazin-1-yl]ethylidene]indene-1,3-dione CAS No. 1024255-13-7

2-[1-[4-(2-Fluorophenyl)piperazin-1-yl]ethylidene]indene-1,3-dione

Cat. No.: B2657664
CAS No.: 1024255-13-7
M. Wt: 350.393
InChI Key: OMWUZVXKFQEQBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[1-[4-(2-Fluorophenyl)piperazin-1-yl]ethylidene]indene-1,3-dione is a complex organic compound that features a fluorophenyl group attached to a piperazine ring, which is further connected to an indene-1,3-dione structure. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-[4-(2-Fluorophenyl)piperazin-1-yl]ethylidene]indene-1,3-dione typically involves multiple steps, starting with the preparation of the piperazine derivative. . The final step involves the condensation of the piperazine derivative with indene-1,3-dione under controlled conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[1-[4-(2-Fluorophenyl)piperazin-1-yl]ethylidene]indene-1,3-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives with potential biological activities.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-[1-[4-(2-Fluorophenyl)piperazin-1-yl]ethylidene]indene-1,3-dione involves its interaction with specific molecular targets, such as receptors and enzymes. The fluorophenyl group enhances its binding affinity to these targets, while the piperazine ring facilitates its interaction with various biological pathways. This compound can modulate the activity of neurotransmitters, inhibit enzyme activity, and alter cellular signaling pathways, leading to its diverse biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-[1-[4-(2-Fluorophenyl)piperazin-1-yl]ethylidene]indene-1,3-dione apart is its unique combination of the indene-1,3-dione core with the fluorophenyl-piperazine moiety. This structure confers distinct chemical properties and biological activities, making it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

2-[1-[4-(2-fluorophenyl)piperazin-1-yl]ethylidene]indene-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19FN2O2/c1-14(19-20(25)15-6-2-3-7-16(15)21(19)26)23-10-12-24(13-11-23)18-9-5-4-8-17(18)22/h2-9H,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMWUZVXKFQEQBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C1C(=O)C2=CC=CC=C2C1=O)N3CCN(CC3)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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